REACTION_SMILES
|
[C:24](=[O:25])([O-:26])[O-:27].[CH2:30]([N:31]([CH2:32][C:33]([OH:34])=[O:35])[CH2:36][C:37]([OH:38])=[O:39])[CH2:40][N:41]([CH2:42][C:43]([OH:44])=[O:45])[CH2:46][C:47]([OH:48])=[O:49].[Cl-:56].[Cl-:58].[Cl-:59].[ClH:55].[K+:28].[K+:29].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][cH:6][cH:7][c:8]2[cH:9][c:10]([S:14](=[O:15])(=[O:16])[c:17]3[cH:18][cH:19][cH:20][cH:21][cH:22]3)[cH:11][n:12][c:13]12.[O:50]1[CH2:51][CH2:52][CH2:53][CH2:54]1.[OH2:23].[Ti+3:57]>>[NH2:1][c:4]1[cH:5][cH:6][cH:7][c:8]2[cH:9][c:10]([S:14](=[O:15])(=[O:16])[c:17]3[cH:18][cH:19][cH:20][cH:21][cH:22]3)[cH:11][n:12][c:13]12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1cccc2cc(S(=O)(=O)c3ccccc3)cnc12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
[Ti+3]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Ti+3]
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1cccc2cc(S(=O)(=O)c3ccccc3)cnc12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |